2-Cyclopropyl-5-isopropylthiophen-3-amine
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Overview
Description
2-Cyclopropyl-5-isopropylthiophen-3-amine is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-5-isopropylthiophen-3-amine can be achieved through various synthetic routes. Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of these compounds .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-5-isopropylthiophen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .
Scientific Research Applications
2-Cyclopropyl-5-isopropylthiophen-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other advanced materials
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-isopropylthiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-5-methylthiophen-3-amine
- 2-Cyclopropyl-5-ethylthiophen-3-amine
- 2-Cyclopropyl-5-propylthiophen-3-amine
Uniqueness
2-Cyclopropyl-5-isopropylthiophen-3-amine is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of both cyclopropyl and isopropyl groups provides distinct steric and electronic properties compared to other similar compounds .
Properties
Molecular Formula |
C10H15NS |
---|---|
Molecular Weight |
181.30 g/mol |
IUPAC Name |
2-cyclopropyl-5-propan-2-ylthiophen-3-amine |
InChI |
InChI=1S/C10H15NS/c1-6(2)9-5-8(11)10(12-9)7-3-4-7/h5-7H,3-4,11H2,1-2H3 |
InChI Key |
RQRSOCPMRTWMSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(S1)C2CC2)N |
Origin of Product |
United States |
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